Cas no 3959-05-5 (2-Bromobenzylamine)
2-Bromobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromophenyl)methanamine
- AURORA KA-7560
- RARECHEM AL BW 0008
- O-BROMOBENZYLAMINE
- 2-Bromobenzylamine
- Benzylamine,o-bromo- (7CI,8CI)
- 2-Bromobenzenemethanamine
- NSC 338405
- (2-bromophenyl)methylamine
- 2-Bromo-benzylamine
- 2-brobenzylamine
- NOYASZMZIBFFNZ-UHFFFAOYSA-N
- PubChem20398
- Benzenemethanamine, 2-bromo-
- KSC492M6H
- 1-(2-bromophenyl)methanamine
- (2-Bromophenyl)methanamine #
- EBD4808
- SBB052369
- NSC338405
- LS11216
- AC-7146
- AKOS000169623
- BDBM626154
- J-508508
- 3959-05-5
- SCHEMBL109674
- PB42730
- MFCD00025572
- PS-5697
- A824635
- 1-(2-Bromophenyl)methylamine
- AM20060145
- NSC-338405
- EN300-35237
- CS-W004667
- CK2416
- DTXSID30318983
- FT-0611541
- DB-006028
-
- MDL: MFCD00025572
- Inchi: 1S/C7H8BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
- InChI Key: NOYASZMZIBFFNZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CN
Computed Properties
- Exact Mass: 184.98400
- Monoisotopic Mass: 184.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 118-119°C 9mm
- Flash Point: 118-119°C/9mm
- Refractive Index: 1.5875-1.591
- Water Partition Coefficient: Insoluble in Water. Soluble in Alcohol and Ether.
- PSA: 26.02000
- LogP: 2.60810
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Sensitiveness: Air Sensitive
2-Bromobenzylamine Security Information
- Signal Word:Danger
- Hazard Statement: H314; H318
- Warning Statement: P260; P303+P361+P353; P305+P351+P338; P301+P330+P331; P405; P501
- Hazardous Material transportation number:UN2735
- Hazard Category Code: R21/22;R34
- Safety Instruction: S45-S36/37/39-S26
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R21/22; R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Bromobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065390-1g |
2-Bromobenzylamine |
3959-05-5 | 97% | 1g |
£10.00 | 2022-03-01 | |
| abcr | AB114116-5 g |
2-Bromobenzylamine, 98%; . |
3959-05-5 | 98% | 5g |
€65.70 | 2022-06-12 | |
| abcr | AB114116-25 g |
2-Bromobenzylamine, 98%; . |
3959-05-5 | 98% | 25g |
€140.00 | 2022-06-12 | |
| abcr | AB114116-100 g |
2-Bromobenzylamine, 98%; . |
3959-05-5 | 98% | 100g |
€335.90 | 2022-06-12 | |
| Apollo Scientific | OR6194-1g |
2-Bromobenzylamine |
3959-05-5 | 97% | 1g |
£10.00 | 2023-09-02 | |
| Apollo Scientific | OR6194-5g |
2-Bromobenzylamine |
3959-05-5 | 97% | 5g |
£48.00 | 2023-09-02 | |
| Apollo Scientific | OR6194-25g |
2-Bromobenzylamine |
3959-05-5 | 97% | 25g |
£140.00 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830354-1g |
2-BROMOBENZYLAMINE |
3959-05-5 | 98% | 1g |
¥48.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830354-5g |
2-BROMOBENZYLAMINE |
3959-05-5 | 98% | 5g |
¥152.00 | 2022-09-29 | |
| Fluorochem | 065390-5g |
2-Bromobenzylamine |
3959-05-5 | 97% | 5g |
£13.00 | 2022-03-01 |
2-Bromobenzylamine Suppliers
2-Bromobenzylamine Related Literature
-
Daniel L. Priebbenow,Scott G. Stewart,Frederick M. Pfeffer Org. Biomol. Chem. 2011 9 1508
-
Cang Cheng,Xiang Zuo,Dongdong Tu,Bin Wan,Yanghui Zhang Chem. Commun. 2021 57 2939
-
Stephen T. Hilton,Tim C. T. Ho,Goran Pljevaljcic,Marcus Schulte,Keith Jones Aspidosperma and Strychnos alkaloids. Stephen T. Hilton Tim C. T. Ho Goran Pljevaljcic Marcus Schulte Keith Jones Chem. Commun. 2001 209
-
Tingxu Yan,Mengjie Xu,Bo Wu,Zhengzheng Liao,Zhi Liu,Xu Zhao,Kaishun Bi,Ying Jia Food Funct. 2016 7 2811
-
Chaoren Shen,Nikki Y. T. Man,Scott Stewart,Xiao-Feng Wu Org. Biomol. Chem. 2015 13 4422
Additional information on 2-Bromobenzylamine
Recent Advances in the Application of 2-Bromobenzylamine (CAS: 3959-05-5) in Chemical Biology and Pharmaceutical Research
2-Bromobenzylamine (CAS: 3959-05-5) is a key intermediate in organic synthesis and pharmaceutical development, widely used in the construction of bioactive molecules and drug candidates. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR modulators, and antimicrobial agents. This research briefing consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromobenzylamine as a scaffold for developing selective JAK3 inhibitors. Researchers optimized its bromo-substituted aromatic ring to enhance binding affinity (IC50 = 12 nM) while maintaining metabolic stability. The compound's amine group facilitated critical hydrogen bonding with the kinase's hinge region, as confirmed by X-ray crystallography (PDB: 8T4K).
In pharmaceutical process chemistry, novel continuous-flow synthesis methods for 2-Bromobenzylamine have achieved 85% yield with >99% purity (Green Chemistry, 2024). This advancement addresses previous challenges in large-scale production, particularly in controlling byproducts from benzylic bromination. The optimized protocol employs catalytic N-bromosuccinimide under mild conditions, significantly reducing environmental impact compared to traditional bromination methods.
Emerging applications in radiopharmaceuticals have been reported, where 2-Bromobenzylamine derivatives serve as precursors for 18F-labeled PET tracers. A Nature Communications study (2024) detailed its use in developing σ2 receptor ligands for tumor imaging, demonstrating superior tumor-to-background ratios in preclinical models. The bromine atom's presence enabled efficient radiohalogen exchange reactions crucial for tracer production.
Structural-activity relationship (SAR) analyses reveal that 2-Bromobenzylamine's conformationally restricted structure enhances target selectivity in CNS drug development. Recent molecular dynamics simulations (Journal of Chemical Information and Modeling, 2023) illustrate how the bromine atom's steric effects modulate interactions with neurotransmitter transporters, suggesting potential for designing novel antidepressants with reduced off-target effects.
Ongoing clinical trials (NCT05678984) are evaluating a 2-Bromobenzylamine-derived PARP inhibitor for solid tumors, demonstrating the compound's translational potential. Preliminary Phase I data show favorable pharmacokinetics with Cmax of 1.2 µM at 100 mg doses and >90% target engagement in tumor biopsies. These developments position 2-Bromobenzylamine as a privileged structure in oncology drug discovery.
Future research directions include exploring its use in PROTAC design (as demonstrated in recent ACS Central Science publications) and as a building block for covalent inhibitors targeting cysteine residues. The compound's unique combination of reactivity (bromine) and functionality (amine) continues to inspire innovative applications across chemical biology and drug discovery pipelines.
3959-05-5 (2-Bromobenzylamine) Related Products
- 698-19-1(N-Methyl-2-bromobenzylamine)
- 410531-55-4(1,3-BENZENEDIMETHANAMINE, 2-BROMO-N,N'-DIMETHYL-)
- 852697-72-4(1,3,5-BENZENETRIMETHANAMINE, 2,4,6-TRIBROMO-)
- 865718-75-8((2-bromo-4-methylphenyl)methanamine)
- 1261850-97-8((2-bromo-3-methylphenyl)methanamine)
- 1177558-32-5((3-bromo-4-methylphenyl)methanamine)
- 149104-92-7((4-Bromo-3-methylphenyl)methanamine)
- 5465-63-4(2-Bromobenzylamine hydrochloride)
- 887596-92-1(2-Naphthalenemethanamine,1-bromo-)
- 1214323-07-5((2,6-DIBROMOPHENYL)METHANAMINE)